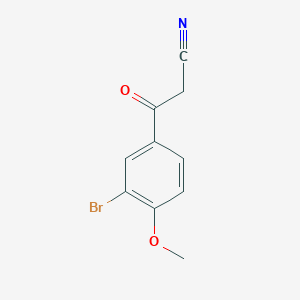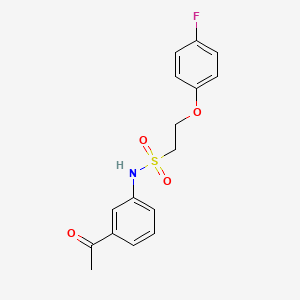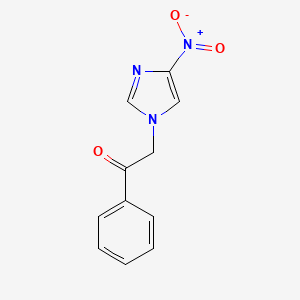
3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile , also known by its chemical structure (3-Bromo-4-methoxyphenyl)(phenyl)methanone , is a synthetic organic compound. Its molecular formula is C~14~H~11~BrO~2~ , and it has an average mass of approximately 291.14 Da . This compound belongs to the class of aryl ketones and contains both a bromine atom and a methoxy group attached to a phenyl ring.
Molecular Structure Analysis
The compound’s molecular structure consists of a central phenyl ring with a bromine atom at the para position and a methoxy group at the meta position. The ketone functional group is attached to the phenyl ring, and the nitrile group is positioned at the end of the alkyl chain .
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Studies
Manganese(III) Acetate Promoted Reactions : A study demonstrated the use of 3-(4-methoxyphenyl)-3-oxopropanenitrile in chemical reactions promoted by manganese(III) acetate. The specific structure and configuration of dihydrofuran derivatives formed were determined, showcasing the compound's role in regioselective synthesis (Deliomeroglu et al., 2012).
Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs : Another research described an efficient method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using 3-(4-methoxyphenyl)-3-oxopropanenitrile. These compounds exhibited promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Facile Synthesis of Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : Research on 3-(Benzothiazol-2-yl)-3-oxopropanenitrile, a related compound, led to the synthesis of novel thiadiazole derivatives, illustrating the compound's utility in creating complex organic structures (Farag et al., 1997).
Optical and Photophysical Properties
- Tuning Optical Properties of Poly(thiophene)s : A study focused on the postfunctionalization of poly(3-hexylthiophene) with various functional groups, including 4-methoxyphenyl, to explore its effect on optical and photophysical properties. This research highlights the compound's potential in altering the properties of polymeric materials (Li et al., 2002).
Organic and Pharmaceutical Chemistry
Synthesis of Hetero Annulated Isoxazolo-, Pyrido- and Pyrimido Carbazoles : A study involved the condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde to create novel hetero annulated carbazoles. These compounds were screened for anti-tumor activity, showing the compound's relevance in medicinal chemistry (Murali et al., 2017).
Design and Synthesis of Thiophene and 1,3,4-Thiadiazole Based Heterocycles : Research on 3-oxopropanenitriles, closely related to the compound , was used to synthesize new thiophene and thiadiazole heterocycles. The study provides insights into the versatility of such compounds in organic synthesis (Khidre et al., 2019).
Marine Natural Products
- Bromophenol Derivatives from Red Algae : Research on bromophenol derivatives from red algae, including compounds similar to 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile, was conducted to elucidate their structures. These compounds were tested against various human cancer cell lines and microorganisms (Zhao et al., 2004).
Corrosion Inhibition
- Tetrahydrocarbazole Derivatives as Corrosion Inhibitors : A study explored the use of 3-oxopropanenitrile derivatives as corrosion inhibitors for zinc in HCl solution. This research indicates the compound's potential applications in materials science and corrosion prevention (Fouda & Abdallah, 2010).
Propriétés
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXHNRLVRMFIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)
![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)





![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

